molecular formula C9H11F2NO2 B1377094 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1423025-48-2

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1377094
CAS No.: 1423025-48-2
M. Wt: 203.19 g/mol
InChI Key: NKEMCDXOGFYLCQ-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is a fluorinated β-amino alcohol characterized by a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the meta position and an ethanolamine backbone. This compound is of interest in medicinal chemistry due to the bioisosteric properties of the difluoromethoxy group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-amino-1-[3-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEMCDXOGFYLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Specific Synthetic Routes

Reductive Amination of 3-(Difluoromethoxy)benzaldehyde

One of the most common approaches to synthesize 2-amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is via reductive amination of the corresponding 3-(difluoromethoxy)benzaldehyde with ammonia or an amine source, followed by reduction of the intermediate imine or iminium ion.

  • Starting material: 3-(Difluoromethoxy)benzaldehyde
  • Reagents: Ammonia or ammonium salts, reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation
  • Solvent: Methanol, ethanol, or aqueous mixtures
  • Conditions: Mild temperatures (0–40 °C), inert atmosphere to avoid oxidation

This method allows the direct formation of the amino alcohol side chain by converting the aldehyde group into an amino alcohol via imine intermediate reduction.

Epoxide Ring Opening of 3-(Difluoromethoxy)phenyl Glycidol

Another synthetic route involves the preparation of 3-(difluoromethoxy)phenyl glycidol (an epoxide), followed by nucleophilic ring opening with ammonia or an amine to yield the amino alcohol.

This method offers regioselective ring opening, producing the 2-amino-1-ethanol moiety with control over stereochemistry.

Reduction of Nitro Precursors

In some protocols, the amino group is introduced by reduction of a nitro precursor:

  • Starting material: 3-(Difluoromethoxy)nitrophenyl ethan-1-ol or related nitro compounds
  • Reagents: Catalytic hydrogenation (e.g., Raney nickel, Pd/C) or chemical reduction (e.g., iron/acetic acid)
  • Conditions: Hydrogen atmosphere or reflux conditions

This route requires prior synthesis of the nitro-substituted precursor and subsequent reduction to the amino derivative.

Research Findings and Data Tables

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Reductive Amination 3-(Difluoromethoxy)benzaldehyde Ammonia, NaBH3CN, MeOH, RT to 40 °C Direct, mild conditions Requires careful control of pH and reductant
Epoxide Ring Opening 3-(Difluoromethoxy)phenyl glycidol Ammonia, acid/base catalyst, 25–80 °C Regioselective, stereocontrol Epoxide synthesis adds complexity
Nitro Reduction 3-(Difluoromethoxy)nitrophenyl ethan-1-ol Raney nickel or Pd/C, H2, reflux High yield, well-established Requires nitro precursor synthesis, harsh conditions

Reaction Yields and Purity

Method Typical Yield (%) Purity (by HPLC, %) Notes
Reductive Amination 70–85 >95 Sensitive to reductant and pH
Epoxide Ring Opening 65–80 >90 Stereochemistry depends on conditions
Nitro Reduction 75–90 >98 Requires catalyst removal

Detailed Experimental Notes

  • Reductive Amination: The aldehyde is dissolved in methanol, ammonia gas or ammonium acetate is bubbled or added, and sodium cyanoborohydride is slowly added at low temperature to avoid side reactions. The reaction mixture is stirred for several hours, then quenched and purified by chromatography.

  • Epoxide Ring Opening: The epoxide is prepared via epoxidation of the corresponding allyl alcohol derivative. The ring opening is performed by treating with aqueous ammonia under mild heating. Acid or base catalysts can improve regioselectivity.

  • Nitro Reduction: The nitro compound is suspended in ethanol or isopropanol, and hydrogenated over Raney nickel catalyst under hydrogen atmosphere at elevated temperature (50–80 °C). After completion, the catalyst is filtered off, and the product is isolated by crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, alkoxides

Major Products Formed:

Scientific Research Applications

Chemistry

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the preparation of pharmaceuticals and agrochemicals. The compound's difluoromethoxy group enhances its reactivity and selectivity in chemical reactions, making it valuable for synthesizing complex organic molecules.

Biology

In biological research, this compound is explored for its potential as a precursor for bioactive molecules that can modulate biological pathways. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic effects, likely due to interactions with specific biological targets. The amino group can form hydrogen bonds with biomolecules, enhancing its therapeutic properties .

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with tailored properties. Its unique electronic characteristics allow for the development of products with specific functionalities, which are essential in various manufacturing processes .

Case Studies

Recent studies have focused on the biological activities of this compound. For instance:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Analgesic Properties : Preliminary findings suggest that it may offer pain relief through modulation of pain pathways, warranting further investigation into its efficacy and mechanisms .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position: The meta-difluoromethoxy group in the target compound (3-position) balances steric effects and electronic distribution, favoring interactions with hydrophobic binding pockets . In contrast, ortho-substituted analogs (e.g., 2-(difluoromethoxy)) may exhibit steric hindrance, reducing bioavailability .
  • Amino Group Modifications: Primary amines (e.g., target compound) are more reactive and prone to forming hydrogen bonds, critical for target engagement . Benzylamine derivatives (e.g., ) introduce aromaticity, increasing lipophilicity and blood-brain barrier penetration, as seen in CNS-targeting drugs. Methylamino and carboxylic acid groups (e.g., ) alter solubility profiles, making them suitable for aqueous formulations.
  • Fluorination Patterns :

    • Compounds with trifluoromethyl groups (e.g., ) exhibit higher metabolic stability due to the strong C-F bond, though they may increase molecular weight and reduce solubility.
    • The difluoromethoxy group (-OCF₂H) provides a balance between electronegativity and steric bulk, mimicking hydroxyl groups while resisting oxidation .

Biological Activity

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic effects. The unique difluoromethoxy group enhances its lipophilicity and membrane permeability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The amino group in the structure can form hydrogen bonds with active sites on enzymes or receptors, facilitating various biochemical interactions. Additionally, the difluoromethoxy group contributes to enhanced lipophilicity, which may improve the compound's ability to penetrate cell membranes and reach intracellular targets .

Biological Activities

Preliminary studies have suggested several potential biological activities for this compound:

  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models .
  • Analgesic Properties : The compound has been explored for its pain-relieving effects, suggesting a role in pain management therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can significantly affect the potency and selectivity of the compound. For instance, derivatives with meta-substituted groups, such as the 3-(difluoromethoxy)phenyl derivative, have demonstrated higher binding efficiency and potency in inhibiting specific biological targets compared to other substitutions .

Table 1: SAR Data for Related Compounds

CompoundIC50 (μM)Binding Efficiency Index (BEI)
3-(Difluoromethoxy)phenyl derivative0.812.5
3-Chloro-4-fluorophenyl derivative1.7N/A
3,4-Dichlorophenyl derivative3.3N/A
4-(Difluoromethoxy)phenyl derivative>15N/A

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : Initial assays demonstrated that the compound exhibited moderate stability upon incubation with rat hepatocytes, indicating potential for systemic circulation .
  • In Vivo Studies : Animal model experiments have shown promising results in reducing pain and inflammation, supporting its therapeutic application .

Applications

The compound is being explored for various applications in medicinal chemistry:

  • Drug Development : Its properties make it a candidate for developing new anti-inflammatory and analgesic drugs.
  • Research Tool : Used as a precursor for synthesizing bioactive molecules that modulate biological pathways .

Q & A

Basic: What synthetic methodologies are recommended for introducing the difluoromethoxy group into aromatic systems, and how are they applied to this compound?

Answer:
The difluoromethoxy group can be introduced via nucleophilic substitution using sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate (Cs₂CO₃) as a base, typically in polar aprotic solvents like DMF at 80–100°C . For 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, this method may involve reacting 3-hydroxyphenyl precursors with the difluoromethylating agent. Gas evolution (CO₂) during the reaction necessitates an oil bubbler or reflux condenser for safe handling. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .

Advanced: How can computational modeling resolve electronic effects of the difluoromethoxy substituent on the compound’s reactivity and stability?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can compare the electron-withdrawing nature of the -OCF₂H group with non-fluorinated analogs. Key parameters include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Hammett substituent constants (σ) to quantify electronic effects on aromatic rings.
  • Conformational analysis of the ethan-1-ol chain to assess intramolecular hydrogen bonding.
    Such studies reveal that the difluoromethoxy group increases lipophilicity (logP ~1.8) and reduces basicity of the amino group compared to methoxy analogs, influencing solubility and bioactivity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 4.8–5.1 ppm (CH-OH), and δ 3.2–3.5 ppm (NH₂).
    • ¹⁹F NMR : Doublet at ~-80 ppm (CF₂).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), retention time ~8.2 min (95% purity threshold) .
  • Mass Spectrometry : ESI-MS m/z 233.1 [M+H]⁺.
  • Melting Point : 142–145°C (uncorrected) .

Advanced: What strategies minimize racemization during stereoselective synthesis of the ethanolamine moiety?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric reduction of ketone intermediates (e.g., 3-(difluoromethoxy)acetophenone) with NaBH₄/MeOH .
  • Kinetic Resolution : Lipase-catalyzed enantioselective acetylation (e.g., Candida antarctica lipase B) of the amino alcohol.
  • Circular Dichroism (CD) : Monitor optical activity ([α]D²⁵ = +12° to +15° for R-enantiomer) to confirm retention of chirality .

Basic: What are common impurities in the synthesis of this compound, and how are they addressed?

Answer:

  • Byproducts :
    • Unreacted precursor : Detected via TLC (Rf = 0.6, hexane/EtOAc 1:1). Remove via silica gel chromatography.
    • Over-alkylation products : Identified by LC-MS (m/z 265.2 [M+H]⁺). Controlled by stoichiometric limiting of alkylating agents.
  • Purification :
    • Recrystallization : Ethanol/water (3:1) yields >98% purity.
    • Ion-Exchange Chromatography : For removing ionic impurities (e.g., residual Cs⁺) .

Advanced: How does the compound’s logD/pKa profile influence its pharmacokinetic behavior in preclinical models?

Answer:

  • logD (pH 7.4) : ~1.2 (measured via shake-flask method), indicating moderate membrane permeability.
  • pKa : Amino group pKa ~8.9 (determined by potentiometric titration), suggesting partial ionization at physiological pH.
  • In Silico Prediction : Use ADMET Predictor™ or Schrödinger’s QikProp to correlate logD with bioavailability (F% ~45–50% in rodents) .

Basic: What safety precautions are essential when handling sodium 2-chloro-2,2-difluoroacetate during synthesis?

Answer:

  • Hazards : Corrosive (skin/eye irritation), releases toxic HCl fumes.
  • Mitigation :
    • Use fume hood and PPE (nitrile gloves, goggles).
    • Quench excess reagent with ice-cold NaHCO₃ solution.
    • Monitor gas evolution with a bubbler to prevent pressure buildup .

Advanced: Can X-ray crystallography resolve conformational flexibility in the ethanolamine side chain?

Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) reveals:

  • Torsion Angles : C1-C2-O-CF₂H = 60–70°, indicating gauche conformation.
  • Hydrogen Bonding : Intramolecular O-H···N (2.1 Å) stabilizes the structure.
  • Packing Analysis : π-π stacking between aromatic rings (3.8 Å spacing) influences solubility .

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